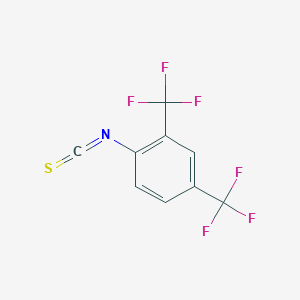

2,4-Bis(trifluoromethyl)phenylisothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-isothiocyanato-2,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3F6NS/c10-8(11,12)5-1-2-7(16-4-17)6(3-5)9(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLGDIBPVRZAYLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373508 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269736-40-5 | |

| Record name | 2,4-Bis(trifluoromethyl)phenylisothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 269736-40-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Synthesis and Characterization of 2,4-Bis(trifluoromethyl)phenylisothiocyanate

Foreword

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and materials science sectors, the strategic incorporation of fluorine atoms into molecular frameworks is a widely recognized approach for modulating physicochemical and biological properties. 2,4-Bis(trifluoromethyl)phenylisothiocyanate stands out as a pivotal reagent and building block, prized for its dual trifluoromethyl substitution and the versatile reactivity of its isothiocyanate moiety. This guide offers a comprehensive technical overview, grounded in established scientific principles, to navigate the synthesis and rigorous characterization of this important compound.

Strategic Importance in Chemical Design

The isothiocyanate functional group (-N=C=S) is a potent electrophile, readily undergoing addition reactions with a variety of nucleophiles. This reactivity is the cornerstone of its utility, most notably in the formation of thioureas through reaction with primary and secondary amines. Thioureas are a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds with diverse therapeutic applications. The presence of two electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring significantly enhances the electrophilicity of the isothiocyanate carbon, often leading to faster and more efficient reactions. Furthermore, these fluorinated groups can improve a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

Synthetic Pathways to this compound

The conversion of an aniline to an isothiocyanate is a fundamental transformation in organic chemistry. For this compound, several methods have been established, with the choice often dictated by factors such as scale, safety, and available reagents.

The Thiophosgene Route: A Robust and High-Yielding Method

The reaction of 2,4-bis(trifluoromethyl)aniline with thiophosgene (CSCl₂) is a widely employed and reliable method for the synthesis of the target isothiocyanate.[1]

Underlying Principles and Experimental Rationale:

-

Reaction Mechanism: The reaction proceeds via the initial nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of thiophosgene, followed by the elimination of two molecules of hydrogen chloride (HCl).

-

Biphasic Reaction Conditions: A common and effective setup involves a biphasic system, typically dichloromethane (DCM) and water. The 2,4-bis(trifluoromethyl)aniline is dissolved in the organic phase, while an acid scavenger, such as calcium carbonate or sodium bicarbonate, is present in the aqueous phase. This is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

-

Temperature Control: The reaction is exothermic and is therefore typically performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize the formation of undesired side products.

-

Reagent Stoichiometry: A slight excess of thiophosgene is often used to ensure complete conversion of the aniline.

Detailed Experimental Protocol:

-

A solution of 2,4-bis(trifluoromethyl)aniline in dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

An aqueous solution of a suitable base (e.g., calcium carbonate) is added to the flask.

-

The mixture is cooled to 0 °C in an ice bath.

-

A solution of thiophosgene in dichloromethane is added dropwise from the dropping funnel over a period of 30-60 minutes with vigorous stirring.

-

After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting aniline.

-

The organic layer is separated, washed sequentially with water and brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to afford the crude product.

-

Purification is typically achieved by vacuum distillation or column chromatography on silica gel.

Graphical Representation of the Synthetic Workflow:

Caption: A step-by-step workflow for the synthesis of this compound via the thiophosgene route.

Carbon Disulfide-Based Methods: Safer Alternatives

Given the high toxicity of thiophosgene, methods utilizing carbon disulfide (CS₂) have been developed as safer alternatives.[2][3][4] These typically involve a two-step process:

-

Formation of a Dithiocarbamate Salt: The aniline reacts with carbon disulfide in the presence of a base (e.g., sodium hydroxide, potassium carbonate) to form a dithiocarbamate salt.[3]

-

Desulfurization: The dithiocarbamate salt is then treated with a desulfurizing agent to eliminate a sulfur atom and form the isothiocyanate. A variety of reagents can be used for this step, including tosyl chloride, ethyl chloroformate, and cyanuric chloride.[5][6][7]

While these methods avoid the use of thiophosgene, they may require more optimization to achieve high yields, especially with electron-deficient anilines like 2,4-bis(trifluoromethyl)aniline.[7]

Comprehensive Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Analysis

Table 1: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the phenyl ring. The splitting patterns will be characteristic of a 1,2,4-trisubstituted benzene ring. |

| ¹³C NMR | A characteristic signal for the isothiocyanate carbon (N=C=S) around δ 130-140 ppm. Quartets for the carbon atoms attached to the trifluoromethyl groups due to C-F coupling. Signals for the trifluoromethyl carbons themselves will also be observed as quartets. |

| ¹⁹F NMR | Two distinct singlets for the two non-equivalent trifluoromethyl groups. |

| IR Spectroscopy | A strong, sharp, and characteristic absorption band for the asymmetric stretch of the isothiocyanate group (-N=C=S) in the range of 2100-2000 cm⁻¹. Strong C-F stretching bands will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (C₉H₃F₆NS, MW = 271.18 g/mol ).[1] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |

Physical Properties

The compound is typically a colorless to yellow liquid with a boiling point of approximately 95 °C at 19 mmHg.[1] It is important to handle this compound with care as it is corrosive and can cause severe burns.[1]

Conclusion

The synthesis and characterization of this compound are well-established processes that provide access to a valuable and versatile chemical building block. While the thiophosgene-based synthesis remains a highly efficient method, the development and optimization of safer alternatives are ongoing areas of research. The comprehensive characterization of the final product using a suite of analytical techniques is paramount to ensure its suitability for downstream applications in drug discovery, materials science, and beyond.

References

-

Le Count, D. J. (2013). New Syntheses of Aryl isothiocyanates. ResearchGate. Retrieved from [Link]

-

Ye, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 1035–1041. Retrieved from [Link]

- Synthesis of Isothiocyanates: A Review. (2020). CHEMISTRY & BIOLOGY INTERFACE, 10(2), 73-89.

-

Wong, R., & Dolman, S. J. (2007). A Facile and General Protocol for the Preparation of Isothiocyanates from Amines. The Journal of Organic Chemistry, 72(10), 3969–3971. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in the Synthesis of Isothiocyanates Using Elemental Sulfur. Retrieved from [Link]

-

Technology Networks. (2012, August 21). A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions. Retrieved from [Link]

-

König, B., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(6), 3568-3576. Retrieved from [Link]

-

L'Heureux, A., & Caron, B. (2024). Synthesis of Isothiocyanates: An Update. Molecules, 29(1), 123. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Isothiocyanates: An Update | Request PDF. Retrieved from [Link]

-

Singh, P., et al. (2017). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 22(9), 1494. Retrieved from [Link]

-

Organic Syntheses. (2014). Org. Synth. 2014, 91, 39-51. Retrieved from [Link]

-

Recent Advancement in the Synthesis of Isothiocyanates. (n.d.). Retrieved from [Link]

-

Ye, X., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 1035–1041. Retrieved from [Link]

Sources

- 1. Buy this compound | 269736-40-5 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 4. technologynetworks.com [technologynetworks.com]

- 5. Isothiocyanate synthesis [organic-chemistry.org]

- 6. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Bis(trifluoromethyl)phenylisothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Bis(trifluoromethyl)phenylisothiocyanate is an isothiocyanate derivative featuring two trifluoromethyl groups attached to a phenyl ring.[1] This compound is a valuable reagent in synthetic chemistry and has garnered attention for its applications in proteomics and drug discovery.[1][2] The presence of the dual trifluoromethyl substituents significantly enhances its electrophilicity and reactivity compared to other isothiocyanates, making it a versatile building block for the synthesis of a variety of molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₃F₆NS | [1] |

| Molecular Weight | 271.18 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | ~95 °C at 19 mmHg | [1][3] |

| Flash Point | 108 °C | [1] |

| Density | 1.485 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5 |

Note: The CAS number for this compound is 269736-40-5.[1] It is important to distinguish it from its isomer, 3,5-Bis(trifluoromethyl)phenylisothiocyanate (CAS No. 23165-29-9).

Synthesis

The synthesis of this compound typically starts from the commercially available 2,4-bis(trifluoromethyl)aniline.[1] The most common method involves the reaction of the aniline with carbon disulfide (CS₂) in the presence of a base, such as sodium hydroxide, to form the corresponding isothiocyanate.[1] This reaction is a standard procedure for the synthesis of isothiocyanates from primary amines.[2]

Caption: General synthesis workflow for this compound.

Reactivity and Chemical Behavior

The reactivity of this compound is dominated by the electrophilic nature of the isothiocyanate group and the influence of the two electron-withdrawing trifluoromethyl groups on the phenyl ring.

Nucleophilic Addition

The carbon atom of the isothiocyanate group is highly electrophilic and readily undergoes nucleophilic attack. This is the most characteristic reaction of isothiocyanates.

-

Reaction with Amines: It reacts with primary and secondary amines to form substituted thioureas.[1] This reaction is fundamental to its use in peptide sequencing (Edman degradation) and as a building block for various heterocyclic compounds.[2][4]

-

Reaction with Alcohols: In the presence of a suitable catalyst, it can react with alcohols to form thiocarbamates.[1]

Sources

2,4-Bis(trifluoromethyl)phenylisothiocyanate mechanism of action with primary amines

An In-depth Technical Guide to the Mechanism of Action of 2,4-Bis(trifluoromethyl)phenylisothiocyanate with Primary Amines

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity and mechanism of action of this compound when reacting with primary amines. This reagent is of significant interest to researchers in drug development, analytical chemistry, and synthetic chemistry due to the unique properties conferred by its trifluoromethyl substituents. We will delve into the core reaction mechanism, explore the kinetics and factors influencing the reaction, provide validated experimental protocols, and discuss its key applications. This document is intended for scientists and professionals who require a deep, mechanistically-grounded understanding of this important chemical transformation.

Introduction: The Reagent and Its Significance

This compound is an aromatic isothiocyanate featuring two powerful electron-withdrawing trifluoromethyl (-CF₃) groups on the phenyl ring. The core of its reactivity lies in the isothiocyanate functional group (-N=C=S), a heterocumulene that presents a highly electrophilic central carbon atom.

The presence of the two -CF₃ groups is not merely incidental; it is a critical design feature that profoundly influences the reagent's reactivity. Through strong negative inductive effects (-I), these groups withdraw electron density from the aromatic ring and, consequently, from the isothiocyanate moiety. This electronic pull dramatically increases the electrophilicity of the central carbon, making it exceptionally susceptible to nucleophilic attack. This enhanced reactivity allows for rapid and efficient reactions, often under mild conditions, which is a significant advantage in complex chemical syntheses and for the derivatization of sensitive biological molecules.

Its primary utility is found in two main areas:

-

Synthesis of N,N'-disubstituted thioureas: The reaction with primary amines yields highly stable thiourea derivatives.[1] This class of compounds is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3]

-

Analytical Derivatization: It serves as an excellent derivatizing agent for primary and secondary amines, such as amino acids and biogenic amines, preparing them for analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5] The trifluoromethyl groups provide a unique and strong signal in ¹⁹F NMR and a distinct mass for mass spectrometry.[4]

The Core Reaction Mechanism: Nucleophilic Addition

The fundamental interaction between this compound and a primary amine (R-NH₂) is a classic nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate group.

The mechanism proceeds as follows:

-

Nucleophilic Attack: The primary amine's nitrogen atom attacks the central carbon of the -N=C=S group. This is the rate-determining step and is highly favored due to the enhanced electrophilicity of the carbon, as previously discussed.

-

Formation of a Zwitterionic Intermediate: This attack leads to the formation of a transient, unstable zwitterionic intermediate. In this state, the nitrogen from the amine bears a positive charge, and the sulfur atom carries a negative charge.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs from the positively charged amine nitrogen to the negatively charged sulfur or, more commonly, to the isothiocyanate nitrogen.

-

Tautomerization to Stable Thiourea: The intermediate rapidly tautomerizes to form the final, highly stable N,N'-disubstituted thiourea product. The overall reaction is typically irreversible and proceeds to completion.[6]

The reaction is generally clean, high-yielding, and forms a single, stable product, making it a reliable tool for synthetic and analytical applications.

Causality of Experimental Choices: Kinetics and Influencing Factors

The efficiency and rate of thiourea formation are not absolute but are governed by several key experimental parameters. Understanding these factors is crucial for protocol optimization.

| Factor | Influence on Reaction | Rationale & Field-Proven Insights |

| Amine Nucleophilicity | High | The reaction rate is directly proportional to the nucleophilicity of the amine. Aliphatic primary amines are generally more nucleophilic and react much faster than aromatic primary amines (e.g., anilines), whose lone pairs are delocalized into the aromatic ring.[7] Steric hindrance around the amine group will also slow the reaction. |

| Solvent Choice | Moderate | Polar aprotic solvents like Dichloromethane (DCM), Toluene, or Acetonitrile are commonly used.[3][7] They effectively solvate the reactants without interfering with the reaction. Protic solvents can hydrogen-bond with the amine, slightly reducing its nucleophilicity, but the reaction often proceeds regardless. |

| Temperature | Moderate to High | While many reactions with aliphatic amines proceed readily at room temperature, reactions with less nucleophilic amines, such as electron-deficient anilines, may require heating to achieve a reasonable rate.[3][7] Refluxing in a suitable solvent is a common strategy to drive the reaction to completion. |

| pH and Catalysis | High | The amine must be in its deprotonated, neutral form to be nucleophilic. Therefore, acidic conditions (pH < 7) that protonate the amine will inhibit the reaction. The reaction is often run under neutral or slightly basic conditions. The addition of a non-nucleophilic organic base like triethylamine (TEA) can sometimes accelerate the reaction by ensuring the amine remains deprotonated.[7] However, for protein labeling, a slightly alkaline pH (8-9.5) is often used to favor amine reactivity over competing reactions with thiols.[8][9] |

Self-Validating Experimental Protocols

The following protocols are designed to be robust and include intrinsic checkpoints for validation.

Protocol: Synthesis of a Thiourea Derivative

This procedure provides a general workflow for the synthesis of 1-(2,4-bis(trifluoromethyl)phenyl)-3-(alkyl/aryl)thiourea.

Workflow Diagram

Step-by-Step Methodology:

-

Reactant Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) in an appropriate volume of anhydrous toluene (approx. 0.2 M concentration).

-

Reagent Addition: To the stirred solution, add this compound (1.05 equivalents) either as a solid or dissolved in a minimal amount of toluene. The slight excess of the isothiocyanate ensures complete consumption of the primary amine.

-

Reaction Conditions: Stir the mixture at room temperature for reactions with aliphatic amines or heat to 110 °C for aromatic amines.[3]

-

In-Process Control (TLC Monitoring): Monitor the reaction's progress using Thin-Layer Chromatography (TLC). A typical mobile phase is a mixture of hexane and ethyl acetate. The disappearance of the amine starting material indicates the reaction is nearing completion. The thiourea product is generally less polar than the amine.

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The thiourea product often precipitates out of the solution.[3] Collect the solid by vacuum filtration.

-

Purification: Wash the filtered solid with a small amount of cold solvent (e.g., hexane or the reaction solvent) to remove any unreacted isothiocyanate. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

-

Structural Validation: Confirm the identity and purity of the final product using:

-

¹H and ¹⁹F NMR: To verify the structure and the presence of the -CF₃ groups.

-

IR Spectroscopy: Look for the disappearance of the strong, broad isothiocyanate (-N=C=S) peak around 2100 cm⁻¹ and the appearance of N-H stretching and C=S stretching bands.

-

Mass Spectrometry: To confirm the molecular weight of the desired product.

-

Protocol: Analytical Derivatization for LC-MS/MS

This protocol is adapted for researchers needing to quantify primary amines in biological matrices.

-

Sample Preparation: Precipitate proteins from the biological sample (e.g., plasma) using a solvent like acetonitrile. Centrifuge and collect the supernatant.

-

Derivatization Reaction: To the supernatant, add a solution of this compound in acetonitrile and a suitable buffer to maintain a slightly alkaline pH (e.g., ammonium carbonate buffer, pH 9).

-

Reaction Incubation: Vortex the mixture and incubate at a controlled temperature (e.g., 40-60°C) for 15-30 minutes to ensure complete derivatization.

-

Quenching & Dilution: Stop the reaction by adding a quenching agent like formic acid, which will protonate any remaining amines and neutralize the base. Dilute the sample with the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the prepared sample onto a reverse-phase HPLC column (e.g., C18).[5] The derivatized amines, now more hydrophobic, will be well-retained.[5] Use a mass spectrometer in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the thiourea derivatives based on their unique parent and fragment ion masses.

Safety and Handling Considerations

This compound and related compounds are hazardous materials that must be handled with appropriate care.

-

Hazards: These reagents are often harmful if swallowed, inhaled, or in contact with skin.[10][11] They are classified as corrosive and can cause severe skin and eye damage.[10] Many isothiocyanates are lachrymators, meaning they are irritants that cause tearing.[10][11]

-

Handling:

-

Always handle this reagent inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is a common choice), safety goggles, and a lab coat.

-

Avoid breathing vapors or dust.

-

Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11]

-

Conclusion

The reaction between this compound and primary amines is a powerful and reliable method for the synthesis of N,N'-disubstituted thioureas. The mechanism is a straightforward nucleophilic addition, which is significantly enhanced by the strong electron-withdrawing properties of the two trifluoromethyl groups. This enhanced reactivity allows for efficient transformations under mild conditions. By carefully selecting the solvent, temperature, and pH, researchers can optimize this reaction for a wide array of applications, from the creation of novel bioactive compounds for drug discovery to the sensitive quantification of amines in complex biological samples. Its utility, grounded in predictable and robust chemical principles, ensures its continued importance in the modern chemical and biological sciences.

References

-

Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. ResearchGate. Available at: [Link]

-

SAFETY DATA SHEET - 3,5-Bis(trifluoromethyl)phenyl isothiocyanate. Thermo Fisher Scientific. (2010-11-16). Available at: [Link]

-

Narasimhachari, N., & Vouros, P. (1981). Quantitation of biologically important primary amines as their isothiocyanate derivatives by gas chromatography using nitrogen detector and validation by selected ion monitoring. Clinica Chimica Acta, 110(2-3), 235-243. Available at: [Link]

-

Stadler, M., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. Green Chemistry, 23(4), 1737-1745. Available at: [Link]

-

SAFETY DATA SHEET - 2-(Trifluoromethyl)phenyl isothiocyanate. Thermo Fisher Scientific. (2025-09-19). Available at: [Link]

-

Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. RSC Advances, 7(64), 40456-40473. Available at: [Link]

-

Staňková, B., et al. (2015). Isothiocyanates as derivatization reagents for amines in liquid chromatography/electrospray ionization-tandem mass spectrometry (LC/ESI-MS/MS). Journal of Chromatography B, 993-994, 74-81. Available at: [Link]

-

Thiourea synthesis by thioacylation. Organic Chemistry Portal. Available at: [Link]

-

Stolar, T., et al. (2016). Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles. Green Chemistry, 18(8), 2446-2453. Available at: [Link]

-

Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(23), 8052-8059. Available at: [Link]

-

Wiesen, M. H. J., et al. (2022). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Metabolomics, 18(1), 1-13. Available at: [Link]

-

Park, S., & Lee, S. (2023). Recent Advancement in Synthesis of Isothiocyanates. ChemRxiv. Available at: [Link]

-

Park, S., & Lee, S. (2023). Recent Advancement in the Synthesis of Isothiocyanates. Manuscript. Available at: [Link]

-

Kumar, A., et al. (2018). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. Molecules, 23(8), 1878. Available at: [Link]

-

Manabe, K., et al. (2014). PALLADIUM-CATALYZED CARBONYLATIVE COUPLING OF VINYL TRIFLATES WITH ARYL FORMATES: SYNTHESIS OF DIVINYL KETONES. Organic Syntheses, 91, 39-51. Available at: [Link]

-

Kyriakou, S., et al. (2022). Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. Molecules, 27(19), 6535. Available at: [Link]

-

Li, J., et al. (2012). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 8, 1075-1081. Available at: [Link]

-

Bodio, E., et al. (2015). New synthesis of phenyl-isothiocyanate C-functionalised cyclams. Bioconjugation and 64Cu phenotypic PET imaging studies of multiple myeloma with the te2a derivative. Dalton Transactions, 44(48), 20823-20834. Available at: [Link]

-

Richards, S. J. A., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. UCL Discovery. Available at: [Link]

-

Gombos, D., et al. (2020). Cysteine specific bioconjugation with benzyl isothiocyanates. RSC Advances, 10(25), 14616-14621. Available at: [Link]

-

Yi, H., et al. (2023). A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides. Nature Communications, 14(1), 3121. Available at: [Link]

-

How anyone have experience with reacting amines with phenyl isothiocyanate? Reddit. (2024-11-10). Available at: [Link]

-

Richards, S. J. A., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. ResearchGate. Available at: [Link]

-

Al-Salahi, R., et al. (2022). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 27(21), 7481. Available at: [Link]

-

Oh, H. K., et al. (2013). Kinetics and mechanism of the anilinolysis of aryl phenyl isothiocyanophosphates in acetonitrile. Bulletin of the Korean Chemical Society, 34(11), 3332-3336. Available at: [Link]

-

Phenyl Isothiocyanate. Reag. Ph. Available at: [Link]

-

Richards, S. J. A., et al. (2023). The Nitrile Bis-Thiol Bioconjugation Reaction. ChemRxiv. Available at: [Link]

-

Boas, U., et al. (2010). ChemInform Abstract: Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. ChemInform, 41(35). Available at: [Link]

-

Verma, B. C., et al. (1986). Determination of primary and secondary amines alone and in mixtures with tertiary amines. Analyst, 111(3), 343-345. Available at: [Link]

Sources

- 1. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

A Comprehensive Spectroscopic Guide to 2,4-Bis(trifluoromethyl)phenylisothiocyanate

Introduction: The Significance of 2,4-Bis(trifluoromethyl)phenylisothiocyanate

This compound is a highly reactive organic compound featuring a phenyl ring substituted with an isothiocyanate group and two strongly electron-withdrawing trifluoromethyl groups. This unique electronic structure makes it a valuable reagent in various chemical syntheses, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethyl groups can enhance metabolic stability and bioavailability of drug candidates, while the isothiocyanate moiety serves as a versatile handle for conjugation and derivatization.

Accurate spectroscopic characterization is paramount for verifying the identity, purity, and stability of such a reagent. This guide provides a detailed exploration of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties

A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₉H₃F₆NS | Inferred from structure |

| Molecular Weight | 271.18 g/mol | Calculated |

| InChI | 1S/C9H3F6NS/c10-8(11,12)5-1-2-7(16-4-17)6(3-5)9(13,14)15/h1-3H | [1] |

| InChI Key | XLGDIBPVRZAYLD-UHFFFAOYSA-N | [1] |

| Physical Form | Liquid | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. These predictions are based on the known spectral data of 2,4-bis(trifluoromethyl)aniline and the established effects of the isothiocyanate substituent.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region. The strong electron-withdrawing nature of the two trifluoromethyl groups and the isothiocyanate group will cause the aromatic protons to be significantly deshielded, shifting them downfield.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Rationale |

| ~8.0 ppm | d | ~2 Hz | H-3 | This proton is ortho to the C2-CF₃ group and will appear as a doublet due to coupling with H-5. |

| ~7.8 ppm | dd | ~8.5, 2 Hz | H-5 | This proton is coupled to both H-6 (ortho coupling) and H-3 (meta coupling). |

| ~7.6 ppm | d | ~8.5 Hz | H-6 | This proton is ortho to the isothiocyanate group and will appear as a doublet due to coupling with H-5. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by signals for the nine carbon atoms. The carbons attached to the trifluoromethyl groups and the isothiocyanate group will have distinct chemical shifts, and the CF₃ carbons will exhibit quartets due to one-bond coupling with the fluorine atoms.

| Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment | Rationale |

| ~145 ppm | s | - | C-1 (C-NCS) | The carbon bearing the isothiocyanate group is expected to be significantly downfield. |

| ~135 ppm | q | ~30 Hz | C-2 (C-CF₃) | This carbon is directly attached to a CF₃ group and will show quartet splitting. |

| ~125 ppm | s | - | C-3 | Aromatic CH. |

| ~130 ppm | q | ~30 Hz | C-4 (C-CF₃) | This carbon is directly attached to a CF₃ group and will show quartet splitting. |

| ~128 ppm | s | - | C-5 | Aromatic CH. |

| ~120 ppm | s | - | C-6 | Aromatic CH. |

| ~123 ppm | q | ~272 Hz | C-CF₃ (at C-2) | The trifluoromethyl carbon itself will have a large one-bond C-F coupling constant. |

| ~123 ppm | q | ~272 Hz | C-CF₃ (at C-4) | The trifluoromethyl carbon itself will have a large one-bond C-F coupling constant. |

| ~135 ppm | s | - | N=C =S | The central carbon of the isothiocyanate group. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key identifier for fluorinated compounds and is expected to show two distinct singlets for the two non-equivalent trifluoromethyl groups.

| Predicted Chemical Shift (δ) | Multiplicity | Assignment | Rationale |

| ~ -62 ppm | s | C2-CF₃ | The chemical shift is influenced by the ortho isothiocyanate group. |

| ~ -63 ppm | s | C4-CF₃ | The chemical shift is influenced by the para isothiocyanate group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying functional groups. The IR spectrum of this compound will be dominated by the very strong and characteristic absorption of the isothiocyanate group and the C-F stretching vibrations.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2100-2200 | Very Strong, Broad | Asymmetric N=C=S stretch | This is the most characteristic and intense band for isothiocyanates.[2] |

| 1600, 1480, 1450 | Medium to Weak | C=C Aromatic ring stretches | Typical for substituted benzene rings. |

| 1250-1350 | Very Strong | C-F symmetric and asymmetric stretches | Characteristic strong absorptions for trifluoromethyl groups.[3] |

| ~850 | Strong | C-H out-of-plane bending | Indicative of the substitution pattern on the aromatic ring. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of liquids.

Caption: Standard procedure for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum

In an electron ionization (EI) mass spectrum, this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Ion | Rationale |

| 271 | [M]⁺ | The molecular ion peak, corresponding to the molecular weight of the compound. |

| 202 | [M - CF₃]⁺ | Loss of a trifluoromethyl group. |

| 145 | [C₆H₃(CF₃)]⁺ | Further fragmentation of the aromatic ring. |

| 69 | [CF₃]⁺ | The trifluoromethyl cation. |

Experimental Protocol for MS Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

Caption: Workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. By leveraging data from structurally similar compounds and fundamental principles of spectroscopy, a reliable and detailed spectral profile has been established. This information is critical for any researcher or scientist working with this compound, ensuring its correct identification and use in further applications. The provided protocols offer a standardized approach to obtaining high-quality experimental data for verification.

References

-

PubChem. 2,4-Bis(trifluoromethyl)aniline. [Link]

-

MDPI. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link]

-

ResearchGate. Computational investigation of structural, spectral, electronic, and pharmacological properties of 4-trifluoromethyl phenyl thiourea and 4-trifluoromethyl phenyl isothiocyanate. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,4-Bis(trifluoromethyl)phenylisothiocyanate in Organic Solvents

Introduction

2,4-Bis(trifluoromethyl)phenylisothiocyanate is a specialized organic compound of significant interest in the fields of pharmaceutical and agrochemical research.[1][2] Its utility as a building block in the synthesis of complex molecules stems from the unique properties conferred by the isothiocyanate functional group and the two trifluoromethyl substituents on the phenyl ring.[1][2] The trifluoromethyl groups are known to enhance metabolic stability and bioavailability in drug candidates, while the isothiocyanate moiety provides a reactive handle for the formation of thioureas and other derivatives.[2][3] A thorough understanding of the solubility and stability of this reagent is paramount for its effective use in synthetic chemistry, ensuring reproducibility and scalability of reactions. This guide provides a comprehensive overview of the solubility and stability of this compound in common organic solvents, supported by theoretical principles and detailed experimental protocols for in-house validation.

Physicochemical Properties

A summary of the known physicochemical properties of the structurally similar 3,5-Bis(trifluoromethyl)phenylisothiocyanate is presented below, which can serve as a useful reference for handling and storage of the 2,4-isomer.

| Property | Value | Source |

| Molecular Formula | C9H3F6NS | [4] |

| Molecular Weight | 271.18 g/mol | [4] |

| Boiling Point | 63 °C @ 1.5 mm Hg | [4] |

| Density | 1.485 g/mL at 25 °C | [4][5] |

| Refractive Index | n20/D 1.5 | [4][5] |

| Storage Temperature | 2-8°C | [1][4] |

| Moisture Sensitivity | Yes | [4] |

Solubility Profile

Predicting the solubility of this compound is guided by the principle of "like dissolves like". The presence of the highly polarizable isothiocyanate group and the electronegative fluorine atoms in the trifluoromethyl groups suggests a degree of polarity. However, the overall molecule is dominated by the aromatic ring and the bulky, non-polar trifluoromethyl groups, leading to a predominantly non-polar to moderately polar character.

Expected Solubility

Based on the structure and the properties of analogous compounds like phenyl isothiocyanate, which is soluble in ethanol and ether but has negligible water solubility, the following solubility profile is anticipated:[6]

-

High Solubility: Expected in aprotic polar solvents such as acetone, acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). Also expected to be highly soluble in chlorinated solvents like dichloromethane and chloroform, and aromatic hydrocarbons like toluene.

-

Moderate Solubility: Likely to be soluble in lower alcohols such as methanol, ethanol, and isopropanol.

-

Low to Negligible Solubility: Expected to have very low solubility in non-polar aliphatic hydrocarbons like hexane and cyclohexane. It is predicted to be practically insoluble in water, and prone to hydrolysis.[4]

Experimental Determination of Solubility

To provide researchers with a practical tool, a standardized protocol for determining the solubility of this compound is outlined below.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-(Trifluoromethyl)phenyl isothiocyanate [myskinrecipes.com]

- 3. Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas [mdpi.com]

- 4. 3,5-BIS(TRIFLUOROMETHYL)PHENYL ISOTHIOCYANATE | 23165-29-9 [chemicalbook.com]

- 5. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98 23165-29-9 [sigmaaldrich.com]

- 6. Phenyl isothiocyanate - Wikipedia [en.wikipedia.org]

Reactivity of 2,4-Bis(trifluoromethyl)phenylisothiocyanate towards amino acids

An In-depth Technical Guide to the Reactivity and Applications of 2,4-Bis(trifluoromethyl)phenylisothiocyanate with Amino Acids

Introduction

For decades, the sequential degradation of peptides from their N-terminus, a process pioneered by Pehr Edman, has been a cornerstone of protein chemistry.[1] The foundational reagent for this method is phenylisothiocyanate (PITC), which selectively reacts with the primary amino group of the N-terminal amino acid.[2][3] This guide delves into the chemistry of a more reactive, fluorinated analogue, this compound. The introduction of two powerful electron-withdrawing trifluoromethyl (CF₃) groups onto the phenyl ring significantly enhances the electrophilicity of the isothiocyanate carbon, thereby increasing its reactivity towards nucleophiles like the α-amino groups of amino acids.

This document serves as a technical guide for researchers, chemists, and drug development professionals. It provides a detailed examination of the reaction mechanism, comprehensive experimental protocols, and a discussion of the unique advantages and applications conferred by the fluorine substituents. The insights herein are designed to empower users to effectively leverage this reagent in peptide sequencing, amino acid analysis, and the synthesis of novel thiourea derivatives.

Core Reaction Mechanism: A Stepwise Exploration

The reaction of this compound with the N-terminal amino acid of a peptide follows the well-established Edman degradation pathway, which can be dissected into three critical stages: Coupling, Cleavage, and Conversion.[4][5]

-

Coupling: Under mildly alkaline conditions, the unprotonated α-amino group of the N-terminal amino acid acts as a nucleophile, attacking the electron-deficient carbon atom of the isothiocyanate group.[6][7] This addition reaction forms a stable N-[2,4-Bis(trifluoromethyl)phenyl]thiocarbamoyl (PTC) peptide derivative.[3] The presence of the two CF₃ groups accelerates this step compared to the reaction with standard PITC by inductively withdrawing electron density from the aromatic ring and, consequently, from the isothiocyanate functional group.

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, typically trifluoroacetic acid (TFA). The sulfur atom of the thiocarbamoyl group attacks the carbonyl carbon of the first peptide bond. This intramolecular cyclization cleaves the N-terminal residue from the peptide chain, releasing it as an unstable anilinothiazolinone (ATZ) amino acid derivative.[3] The remainder of the peptide chain is left intact and can be recovered for the next cycle of degradation.[6]

-

Conversion: The ATZ derivative is labile and is subsequently treated with an aqueous acid under heat to rearrange into a more stable 3-[2,4-Bis(trifluoromethyl)phenyl]-2-thiohydantoin (PTH) amino acid derivative.[3][7] This stable PTH derivative can then be robustly identified using standard analytical techniques.

The entire mechanistic sequence is visualized below.

Caption: A streamlined workflow for the derivatization, cleavage, and conversion of an N-terminal amino acid.

Data Presentation and Analysis

The identification of the PTH-amino acid derivative is typically achieved via reverse-phase high-performance liquid chromatography (RP-HPLC). [8]The high fluorine content of the 2,4-Bis(trifluoromethyl)phenyl group can offer advantages in mass spectrometric detection, potentially leading to lower detection limits.

| Parameter | Typical Condition | Rationale / Causality |

| Reaction Stage | ||

| Coupling | 50°C, 20-30 min, pH > 8.0 | Ensures complete reaction of the primary amine with the isothiocyanate. Alkaline pH is required to deprotonate the N-terminal amino group. [7][9] |

| Cleavage | Anhydrous TFA, 50°C, 5-10 min | Anhydrous acid is critical to prevent hydrolysis of the peptide backbone while promoting cyclization and cleavage of the N-terminal residue. [6][10] |

| Conversion | 25% Aqueous TFA, 65°C, 15-20 min | The presence of water and heat facilitates the irreversible rearrangement from the unstable ATZ to the stable PTH form for reliable analysis. [3] |

| Analytical Stage | ||

| HPLC Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm) | Standard for separating the relatively nonpolar PTH-amino acid derivatives based on their hydrophobicity. [11] |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | Provides good resolution for the different PTH-amino acids. Formic acid aids in protonation for better peak shape and MS ionization. |

| Detection | UV (254 nm) or Mass Spectrometry (MS) | PTH derivatives have a strong UV absorbance. MS provides definitive mass information for unambiguous identification. [12] |

| Flow Rate | 0.4 - 0.6 mL/min | A typical flow rate for analytical HPLC columns to achieve efficient separation. [11] |

Field-Proven Insights & Applications

The primary application for this compound is as a highly reactive alternative to PITC for N-terminal peptide sequencing. Its enhanced reactivity can shorten coupling times and potentially drive the reaction to completion even with sterically hindered N-terminal residues.

Beyond sequencing, this reagent has significant potential in other areas:

-

Drug Development: Thiourea derivatives, synthesized from the reaction of isothiocyanates with amines, are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. [13][14]The unique electronic and lipophilic properties imparted by the two CF₃ groups can be exploited to generate novel thiourea-based drug candidates. [15]* Materials Science: The reagent can be used for the chemical derivatization of surfaces that have been functionalized with primary amino groups. [16]The resulting fluorinated surface can exhibit altered properties such as hydrophobicity and can be characterized using techniques like X-ray Photoelectron Spectroscopy (XPS).

-

Theranostics: Isothiocyanates are being explored in the development of theranostic agents, which combine therapeutic and diagnostic functions. [17][18]Fluorinated derivatives could be developed for applications in ¹⁹F MRI or as traceable therapeutic agents.

Conclusion

This compound represents a powerful tool in the arsenal of protein chemists and drug discovery scientists. Its enhanced reactivity, driven by the strong electron-withdrawing nature of its trifluoromethyl substituents, makes it a superior alternative to traditional PITC for certain applications. By understanding the core mechanism and adhering to validated protocols, researchers can effectively utilize this reagent for sensitive N-terminal sequencing, amino acid analysis, and the synthesis of novel, biologically active molecules. The comprehensive guide presented here provides the foundational knowledge and practical methodologies to achieve these goals.

References

- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025).

- Phenyl Isothiocyanate Reaction with Amino-Terminal Residues. (2025). CSIR NET LIFE SCIENCE COACHING.

- Means and methods for single molecule peptide sequencing. (n.d.).

- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98 23165-29-9. (n.d.). Sigma-Aldrich.

- Kinetics and mechanism of amino acid derived 2-thiohydantoin form

- Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor. (n.d.).

- Amino acid analysis utilizing phenylisothiocyanate deriv

- New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2025). SciSpace.

- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). PubMed.

- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate 98 23165-29-9. (n.d.). Sigma-Aldrich.

- Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids. (n.d.). PubMed.

- The Edman Degrad

- What are the reagents used in Edman degradation sequencing and its basic principles? (n.d.). BOC Sciences.

- Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems. (n.d.). SciSpace.

- New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool. (2025).

- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. (n.d.). MDPI.

- Edman method to identify peptides with Phenylisothiocyanate (PTH). (2015). Biology Stack Exchange.

- Edman degradation | Edman Sequencing. (2019). YouTube.

- Are isothiocyanates potential anti-cancer drugs? (n.d.). PMC.

- Peptide Sequencing: Edman Degrad

- Peptide Sequencing by Edman Degrad

- Biological Applications of Thiourea Deriv

Sources

- 1. ehu.eus [ehu.eus]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Reagents and Basic Principles of Edman Degradation Sequencing_Edman Degradation Sequencing | Baitai Peike Biotechnology [en.biotech-pack.com]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Peptide Sequencing: Edman Degradation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Amino acid analysis utilizing phenylisothiocyanate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2020201350A1 - Means and methods for single molecule peptide sequencing - Google Patents [patents.google.com]

- 10. Availability of phenylisothiocyanate for the amino acid sequence/configuration determination of peptides containing D/L-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DE3812017C2 - Process for the derivatization of amino acids with phenyl isothiocyanate for HPLC and devices therefor - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 15. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. イソチオシアン酸3,5-ビス(トリフルオロメチル)フェニル 98% | Sigma-Aldrich [sigmaaldrich.com]

- 17. New fluorescently labeled isothiocyanate derivatives as a potential cancer theranostic tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Commercial sources and purity of 2,4-Bis(trifluoromethyl)phenylisothiocyanate

An In-Depth Technical Guide to the Commercial Sourcing and Purity of 2,4-Bis(trifluoromethyl)phenylisothiocyanate

Abstract

This compound is a critical reagent in modern synthetic chemistry and drug discovery, prized for its utility as a powerful electrophile and a building block for complex molecular architectures. Its dual trifluoromethyl substitution imparts unique electronic properties and metabolic stability to derivative compounds, making it a valuable synthon for agrochemicals and pharmaceuticals. However, the success of its application is inextricably linked to its purity. This guide provides an in-depth analysis of the commercial sources of this reagent, typical purity profiles, and robust analytical protocols for in-house verification. We aim to equip researchers, chemists, and drug development professionals with the necessary knowledge to source high-quality material and ensure the integrity and reproducibility of their experimental outcomes.

Part 1: Commercial Sourcing and Supplier Landscape

The procurement of this compound involves navigating a landscape of suppliers ranging from large, multinational distributors to specialized custom synthesis laboratories. The choice of supplier often dictates not only the cost and availability but also the baseline purity and the consistency between batches.

Major chemical suppliers like Sigma-Aldrich (Merck), Thermo Fisher Scientific, and Santa Cruz Biotechnology are primary sources for this reagent, typically offering it in research-grade quantities with stated purities often exceeding 97%. These suppliers provide convenience and readily available stock, supported by standard Certificates of Analysis (CoA). For larger-scale applications, such as pilot studies or manufacturing, specialized chemical synthesis companies may offer better value and custom purity specifications.

The causality behind choosing a supplier should be driven by the sensitivity of the application. For initial screening or non-critical derivatizations, a standard grade from a major distributor is often sufficient. However, for late-stage drug development, GMP (Good Manufacturing Practice) synthesis, or studies where trace impurities could confound biological results, a supplier providing detailed batch-specific analytical data (e.g., NMR, HPLC/GC-MS traces) is essential.

Comparative Analysis of Commercial Suppliers

To aid in procurement decisions, the following table summarizes the offerings for this compound from prominent vendors.

| Supplier | Catalog Number (Example) | Stated Purity | Available Quantities |

| Sigma-Aldrich (Merck) | 333434 | ≥98.0% (GC) | 1g, 5g |

| Thermo Fisher Scientific | AC429640050 | 97% | 5g |

| Santa Cruz Biotechnology | sc-223687 | N/A | 1g, 5g |

Note: Availability, catalog numbers, and purity specifications are subject to change. Researchers should always consult the supplier's website for the most current information.

Part 2: Purity Profile and Analytical Verification

The isothiocyanate functional group (-N=C=S) is highly reactive, making the purity of the reagent a critical parameter. Impurities can arise from the synthetic route, typically from unreacted starting materials like 2,4-bis(trifluoromethyl)aniline or side-products from the thiocarbonylation step.

Common Impurities Include:

-

Starting Amine: Residual 2,4-bis(trifluoromethyl)aniline.

-

Isomers: Positional isomers if the starting material was not pure.

-

Solvents: Residual solvents from purification (e.g., hexane, ethyl acetate).

-

Degradation Products: The corresponding urea or thiourea derivatives if exposed to moisture or nucleophiles.

A stated purity of ">97%" is common, but the nature of the remaining "<3%" is often more important than the absolute percentage. For instance, a reactive amine impurity can consume the reagent in situ, leading to lower yields and complex product mixtures.

Workflow for Supplier Qualification and Purity Verification

The following diagram illustrates a robust workflow for selecting a supplier and validating the purity of this compound upon receipt.

A Comprehensive Technical Guide to the Safe Handling of 2,4-Bis(trifluoromethyl)phenylisothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the handling and safety precautions for 2,4-Bis(trifluoromethyl)phenylisothiocyanate. Synthesizing data from analogous chemical structures, this document offers a robust framework for risk assessment and management in a laboratory setting. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound responsibly, ensuring personal safety and experimental integrity. This guide delves into the chemical's hazard profile, requisite personal protective equipment, appropriate engineering controls, and emergency procedures, all grounded in established safety protocols for isothiocyanates and trifluoromethylated aromatic compounds.

Introduction: Understanding the Chemical Profile

This compound is a specialized reagent, likely utilized in the synthesis of complex organic molecules within the pharmaceutical and agrochemical industries. The presence of two trifluoromethyl groups on the phenyl ring significantly influences the compound's reactivity and physicochemical properties. The isothiocyanate functional group (-N=C=S) is a highly reactive moiety, readily participating in addition reactions with nucleophiles such as amines, alcohols, and thiols. This reactivity is fundamental to its utility in chemical synthesis but also underpins its potential biological hazards.

Table 1: Physicochemical Properties of Related Isothiocyanates

| Property | 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | 2-(Trifluoromethyl)phenyl isothiocyanate |

| Molecular Formula | C₉H₃F₆NS | C₈H₄F₃NS |

| Molecular Weight | 271.18 g/mol [1] | 203.18 g/mol [2] |

| Boiling Point | 63 °C at 2 hPa | 220 °C[2] |

| Density | 1.485 g/cm³ at 25 °C | 1.350 g/cm³[2] |

| Appearance | Clear, colorless to yellow or red to green liquid[3] | Colorless to yellow liquid[2] |

Hazard Identification and Risk Assessment

Based on the available data for its isomers, this compound should be regarded as a hazardous substance with multiple routes of potential exposure.

Summary of Hazards

The primary hazards associated with trifluoromethyl-substituted phenylisothiocyanates are:

-

Acute Toxicity (Oral and Inhalation): These compounds are classified as toxic if swallowed or inhaled[4]. The isothiocyanate group can react with biological macromolecules, leading to systemic toxicity.

-

Skin and Eye Irritation/Corrosion: Direct contact can cause skin irritation and serious eye irritation or damage[4]. Some isomers are noted to be corrosive and can cause severe skin burns and eye damage[5][6].

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation[4].

-

Moisture Sensitivity: Isothiocyanates are generally sensitive to moisture and can decompose to release other potentially hazardous compounds.

GHS Hazard Classification (Anticipated)

While a specific GHS classification for the 2,4-isomer is not available, it is prudent to adopt the classification of its closely related isomers:

-

Acute Toxicity, Oral (Category 3) [4]

-

Acute Toxicity, Inhalation (Category 3) [4]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system [4]

Safe Handling and Storage Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent handling procedures, is essential when working with this compound.

Engineering Controls

The primary line of defense against exposure is the use of robust engineering controls.

-

Chemical Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors[5][6].

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed[7].

-

Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.

-

Eye and Face Protection: Chemical safety goggles and a face shield are required.

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to check the glove manufacturer's compatibility data. Contaminated gloves should be disposed of immediately and hands washed thoroughly.

-

Protective Clothing: A lab coat and, if handling larger quantities, a chemical-resistant apron should be worn to protect against skin contact.

-

Respiratory Protection: If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge should be used[7].

Handling Procedures

-

Avoid Contact: Avoid all contact with the skin, eyes, and clothing[4].

-

Avoid Inhalation: Do not breathe vapors or mists[4].

-

Hygienic Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Moisture Prevention: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from moisture[4].

Storage

Proper storage is critical to maintaining the stability and integrity of this compound.

-

Container: Keep the container tightly closed[4].

-

Environment: Store in a cool, dry, and well-ventilated area[5][6]. Recommended storage temperatures for similar compounds are often refrigerated (2-8 °C)[3].

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, alcohols, and amines[6].

-

Security: Store in a locked cabinet or a secure area accessible only to authorized personnel[4].

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[6].

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[6].

-

Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention[6].

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[6].

Spill and Leak Procedures

-

Evacuation: Evacuate the area of all non-essential personnel.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

-

Collection: Collect the absorbed material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Considerations

Waste disposal must be conducted in strict accordance with all local, state, and federal regulations.

-

Waste Chemical: Unused or waste this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.

-

Contaminated Materials: All contaminated materials, including gloves, lab coats, and absorbent materials, should be collected in a labeled, sealed container for hazardous waste disposal[8].

Conclusion

This compound is a valuable synthetic reagent that requires careful and informed handling due to its potential hazards. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can significantly mitigate the risks associated with its use. A thorough understanding of the emergency procedures and proper disposal methods further ensures a safe laboratory environment. Adherence to these principles is paramount for the protection of all personnel and the integrity of the research being conducted.

References

- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 2-(Trifluoromethyl)phenyl Isothiocyanate.

- Thermo Fisher Scientific. (2010). Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

- Fisher Scientific. (2010). Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

- Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: 4-(Trifluoromethyl)phenyl Isothiocyanate.

- Sigma-Aldrich. (2025). Safety Data Sheet: Phenyl isothiocyanate.

- Carl ROTH. (n.d.). Safety Data Sheet: Phenyl isothiocyanate.

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-(Trifluoromethyl)phenyl isothiocyanate.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-(Trifluoromethyl)phenyl isothiocyanate.

- Sigma-Aldrich. (2025). Safety Data Sheet: 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733395, 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

- MySkinRecipes. (n.d.). 2-(Trifluoromethyl)phenyl isothiocyanate.

- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenyl isothiocyanate 97%.

- Chem-Impex. (n.d.). 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

Sources

- 1. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate | C9H3F6NS | CID 2733395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)phenyl isothiocyanate [myskinrecipes.com]

- 3. chemimpex.com [chemimpex.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. tcichemicals.com [tcichemicals.com]

Mass spectrometric fragmentation patterns of 2,4-Bis(trifluoromethyl)phenylisothiocyanate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation Patterns of 2,4-Bis(trifluoromethyl)phenylisothiocyanate

Introduction

This compound is a highly reactive organofluorine compound with the molecular formula C₉H₃F₆NS and a molecular weight of 271.18 g/mol .[1][2] Its utility is prominent in analytical chemistry and proteomics, where it serves as a derivatizing agent for primary and secondary amines, such as those in amino acids and peptides.[1] This derivatization enhances the detectability and chromatographic separation of these biomolecules.[1][3] A thorough understanding of its behavior under mass spectrometric conditions is paramount for its effective application, enabling researchers to confidently identify and quantify derivatized analytes. This guide provides a detailed examination of the characteristic fragmentation patterns of this compound, primarily under Electron Ionization (EI), offering insights into the underlying fragmentation mechanisms.

Core Fragmentation Pathways

Under electron ionization, this compound undergoes a series of predictable fragmentation events. The initial ionization event involves the removal of an electron to form the molecular ion (M⁺•). The stability of this molecular ion and its subsequent fragmentation are heavily influenced by the presence of the two electron-withdrawing trifluoromethyl groups and the isothiocyanate moiety.

The mass spectrum is characterized by a distinct molecular ion peak and a prominent base peak resulting from a key fragmentation step. The primary fragmentation pathways are outlined below.

Molecular Ion Peak

The molecular ion peak for this compound appears at a mass-to-charge ratio (m/z) of 271.[1] This peak, corresponding to the intact ionized molecule [C₉H₃F₆NS]⁺•, is typically of moderate to high intensity, which indicates a reasonable degree of stability of the molecular ion under standard EI conditions.[1]

Primary Fragmentation: Loss of the Isothiocyanate Group

The most significant fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the isothiocyanate group (•NCS), which has a mass of 58 Da. This fragmentation results in the formation of the base peak at m/z 213, corresponding to the 2,4-bis(trifluoromethyl)phenyl cation [C₈H₃F₆]⁺.[1] The high stability of this resulting cation, due to the electron-withdrawing nature of the two trifluoromethyl groups on the aromatic ring, drives this fragmentation process, making it the most favorable pathway.[1]

The following diagram illustrates the primary fragmentation pathway of this compound.

Caption: Primary fragmentation of this compound.

Summary of Key Fragment Ions

The table below summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Structure | Chemical Formula | Description |

| 271 | [C₆H₃(CF₃)₂NCS]⁺• | [C₉H₃F₆NS]⁺• | Molecular Ion (M⁺•) |

| 213 | [C₆H₃(CF₃)₂]⁺ | [C₈H₃F₆]⁺ | Base Peak; results from the loss of the •NCS group from the molecular ion. |

| 194 | [C₈H₃F₅]⁺ | [C₈H₃F₅]⁺ | Loss of a fluorine atom from the m/z 213 fragment. |

| 163 | [C₇H₃F₄]⁺ | [C₇H₃F₄]⁺ | Potential loss of CF from the m/z 213 fragment. |

| 145 | [C₇H₃F₃]⁺• | [C₇H₃F₃]⁺• | Loss of a CF₃ group from the m/z 213 fragment. |

| 69 | [CF₃]⁺ | [CF₃]⁺ | Trifluoromethyl cation. |

Experimental Protocol for Mass Spectrometric Analysis

This section outlines a standardized procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Methodology

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of 1-10 µg/mL for GC-MS analysis.

-

-

Instrumentation:

-

A standard GC-MS system equipped with a capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a quadrupole or time-of-flight mass analyzer is recommended.

-

-

Gas Chromatography (GC) Parameters:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Mass Range: m/z 40-400

-

Scan Rate: 2 scans/second

-

-

Data Analysis:

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions. Compare the fragmentation pattern with the data presented in this guide and reference spectra.

-

The following diagram provides a visual representation of the experimental workflow.

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The mass spectrometric fragmentation of this compound is well-defined and dominated by the facile cleavage of the isothiocyanate group to produce a stable 2,4-bis(trifluoromethyl)phenyl cation at m/z 213. The presence of a clear molecular ion peak at m/z 271 allows for unambiguous determination of the molecular weight. A comprehensive understanding of these fragmentation patterns is essential for researchers utilizing this reagent for chemical derivatization in complex biological and chemical matrices, ensuring accurate identification and structural confirmation of the resulting products.

References

- Smolecule. (2023, August 16). This compound.

- PubChem. 3,5-Bis(trifluoromethyl)phenyl isothiocyanate.

- Prentice, B. M., et al. (2021). Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation. Journal of the American Society for Mass Spectrometry.

- Diego, P. A. C. Substituted phenyl isothiocyanates for improved protein quantification by multiple reaction monitoring mass spectrometry. UConn Library.

Sources

Methodological & Application

Application Notes and Protocols for the Derivatization of Amino Acids with 2,4-Bis(trifluoromethyl)phenylisothiocyanate

Abstract